(1,1-Dioxidothiomorpholin-4-yl)acetic acid
Overview
Description
Scientific Research Applications
(1,1-Dioxidothiomorpholin-4-yl)acetic acid has several applications in scientific research:
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of (1,1-Dioxidothiomorpholin-4-yl)acetic acid involves several steps. One common synthetic route includes the reaction of thiomorpholine with acetic anhydride under controlled conditions to introduce the acetic acid moiety . The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity .
Chemical Reactions Analysis
(1,1-Dioxidothiomorpholin-4-yl)acetic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety, leading to the formation of esters and amides.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of (1,1-Dioxidothiomorpholin-4-yl)acetic acid involves its interaction with various molecular targets. The sulfone group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity is exploited in proteomics research to label and identify specific proteins. The acetic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s behavior in biological systems .
Comparison with Similar Compounds
(1,1-Dioxidothiomorpholin-4-yl)acetic acid can be compared with other similar compounds such as:
Thiomorpholine: Lacks the acetic acid moiety and is less reactive in proteomics applications.
Sulfone derivatives: Share the sulfone group but differ in their additional functional groups, leading to varied reactivity and applications.
Acetic acid derivatives: Contain the acetic acid moiety but lack the sulfone group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its combination of the sulfone and acetic acid groups, which confer specific reactivity and versatility in research applications .
Properties
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c8-6(9)5-7-1-3-12(10,11)4-2-7/h1-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEABBIBOUBCOPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384486 | |
Record name | (1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155480-08-3 | |
Record name | (1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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